2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid: is a heterocyclic compound with the following chemical structure:
IUPAC Name: 2-[(2-thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid
!Compound Structure
This compound belongs to the thiazole family and contains both a thiazole ring and a carboxylic acid group. Thiazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes:: The synthetic preparation of 2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid involves several steps. One common approach is the condensation of 2-aminothiazole with thienylcarboxylic acid derivatives. The reaction typically proceeds under acidic conditions.
Reaction Conditions::Starting Materials: 2-aminothiazole and thienylcarboxylic acid derivatives
Reaction Type: Condensation
Catalyst: Acidic conditions (e.g., sulfuric acid)
Major Steps: Formation of the thiazole ring, followed by carboxylation
Industrial Production Methods:: While industrial-scale production methods may vary, the synthesis usually occurs in batch reactors or continuous flow systems. Optimization of reaction conditions, purification, and scalability are critical factors in large-scale production.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substitution reactions at the thiazole ring or carboxylic acid group are possible.
Reduction: Reduction of the carbonyl group or thiazole ring can occur.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid)
Substitution: Nucleophiles (e.g., amines, alkoxides)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Major Products:: The major products depend on the specific reaction conditions and substituents. Potential products include derivatives with modified functional groups or side chains.
Scientific Research Applications
2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid finds applications in various scientific fields:
Medicinal Chemistry: It may serve as a scaffold for drug design due to its heterocyclic nature.
Biochemistry: Researchers explore its interactions with enzymes, receptors, and proteins.
Materials Science: Its derivatives could be used in organic electronics or sensors.
Mechanism of Action
The compound’s mechanism of action depends on its specific targets. It may inhibit enzymes, modulate signaling pathways, or interact with cellular components. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is unique, similar compounds include:
Benzoic acid, 2-(2-thienylcarbonyl)-: A related compound with a benzoic acid moiety .
2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid: A structurally related oxazole derivative
Properties
Molecular Formula |
C9H6N2O3S2 |
---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-(thiophene-2-carbonylamino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3S2/c12-7(5-2-1-3-15-5)11-9-10-4-6(16-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12) |
InChI Key |
PXXVBIMDTXVDPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
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